2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Addition: Addition reactions can occur at the double bonds present in the chromeno[2,3-c]pyrrole core.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity and its ability to inhibit specific enzymes and receptors involved in cancer progression.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain tyrosine kinases, which are involved in cell growth and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and fluorinated aromatic compounds. Compared to these, 2-[3-(DIMETHYLAMINO)PROPYL]-7-FLUORO-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Some similar compounds include:
- 2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE .
Properties
Molecular Formula |
C25H27FN2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27FN2O4/c1-4-14-31-18-9-6-16(7-10-18)22-21-23(29)19-15-17(26)8-11-20(19)32-24(21)25(30)28(22)13-5-12-27(2)3/h6-11,15,22H,4-5,12-14H2,1-3H3 |
InChI Key |
BGKHGACJARJKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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